
5-Bromo-3-((2-ethylhexyl)oxy)thiophene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-((2-ethylhexyl)oxy)thiophene-2-carbaldehyde is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The compound is characterized by the presence of a bromine atom at the 5-position, an ethylhexyl group at the 3-position, and an aldehyde group at the 2-position of the thiophene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 3-((2-ethylhexyl)oxy)thiophene-2-carbaldehyde using bromine or a brominating agent under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The specific conditions and reagents used can vary depending on the scale and desired yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-3-((2-ethylhexyl)oxy)thiophene-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 5-Bromo-3-((2-ethylhexyl)oxy)thiophene-2-carboxylic acid.
Reduction: 5-Bromo-3-((2-ethylhexyl)oxy)thiophene-2-methanol.
Substitution: 5-Methoxy-3-((2-ethylhexyl)oxy)thiophene-2-carbaldehyde.
Aplicaciones Científicas De Investigación
5-Bromo-3-((2-ethylhexyl)oxy)thiophene-2-carbaldehyde has several scientific research applications, including:
Organic Electronics: The compound is used as a building block for the synthesis of organic semiconductors and conductive polymers.
Medicinal Chemistry: Thiophene derivatives, including this compound, have shown potential as pharmacologically active agents.
Material Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-((2-ethylhexyl)oxy)thiophene-2-carbaldehyde depends on its application. In organic electronics, the compound acts as a semiconductor by facilitating the movement of charge carriers through its conjugated system. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways and targets involved can vary depending on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-4-((2-ethylhexyl)oxy)thiophene-2-carbaldehyde: Similar structure with the bromine atom at the 4-position instead of the 5-position.
2-Ethylhexyl 5-bromothiophene-2-carboxylate: Contains a carboxylate group instead of an aldehyde group.
5-Bromo-2-thiophenecarboxaldehyde: Lacks the ethylhexyl group.
Uniqueness
5-Bromo-3-((2-ethylhexyl)oxy)thiophene-2-carbaldehyde is unique due to the specific positioning of its functional groups, which can influence its reactivity and applications. The presence of the ethylhexyl group provides steric hindrance, which can affect the compound’s interactions with other molecules and its solubility in various solvents .
Propiedades
Fórmula molecular |
C13H19BrO2S |
|---|---|
Peso molecular |
319.26 g/mol |
Nombre IUPAC |
5-bromo-3-(2-ethylhexoxy)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C13H19BrO2S/c1-3-5-6-10(4-2)9-16-11-7-13(14)17-12(11)8-15/h7-8,10H,3-6,9H2,1-2H3 |
Clave InChI |
XWSIKDUJHIUMBP-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COC1=C(SC(=C1)Br)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



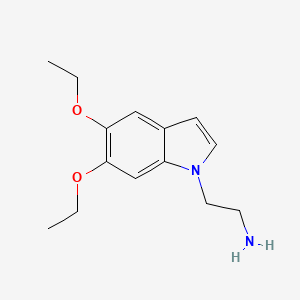
![4-[(Prop-2-en-1-yl)oxy]butanoyl chloride](/img/structure/B12924039.png)
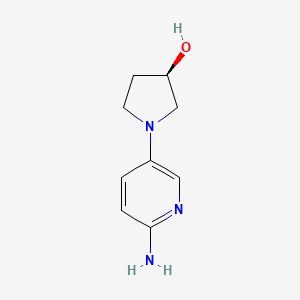

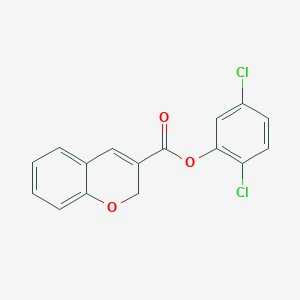

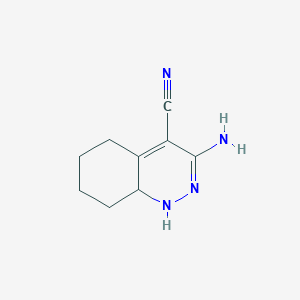


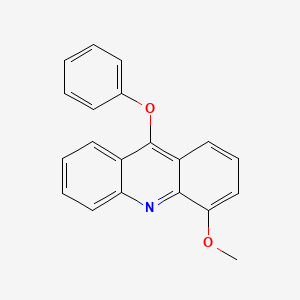


![3-Isoxazolecarboxamide, N-hydroxy-5-[[(4-methylphenyl)sulfinyl]methyl]-](/img/structure/B12924129.png)
